



# Application Note: Quantitative PCR for Calcineurin Subunit Expression Analysis

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Compound of Interest		
Compound Name:	Calurin	
Cat. No.:	B1213555	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Calcineurin is a crucial serine/threonine phosphatase activated by calcium and calmodulin. It plays a pivotal role in numerous cellular processes, including immune responses, neuronal development, and cardiac growth. As a heterodimer, it consists of a catalytic subunit, Calcineurin A, and a regulatory subunit, Calcineurin B. In humans, three isoforms of the catalytic subunit (PPP3CA, PPP3CB, PPP3CC) and two isoforms of the regulatory subunit (PPP3R1, PPP3R2) exist, each with distinct expression patterns and functions.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring the expression levels of these calcineurin subunit transcripts.[1] This application note provides a detailed protocol for quantifying the expression of calcineurin subunits using qPCR, including experimental workflows, data analysis, and presentation. This method is essential for understanding the regulation of calcineurin in various physiological and pathological states and for evaluating the effects of novel therapeutic agents targeting this pathway.

## **Calcineurin Signaling Pathway**

Calcineurin is a key effector in calcium-dependent signaling. An increase in intracellular calcium leads to the binding of calcium ions to calmodulin and the Calcineurin B subunit. This binding induces a conformational change in Calcineurin A, activating its phosphatase activity. A primary



## Methodological & Application

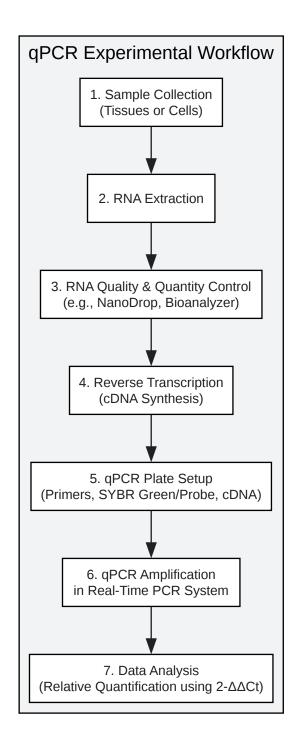
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downstream target of calcineurin is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2] Calcineurin dephosphorylates NFAT, leading to its nuclear translocation and the subsequent activation of target gene expression.









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### References

- 1. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Note: Quantitative PCR for Calcineurin Subunit Expression Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213555#quantitative-pcr-for-calcineurin-subunit-expression]

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